4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with hydroxyl and carboxamide functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyquinoline and 3-hydroxyaniline.
Condensation Reaction: The 4-hydroxyquinoline is reacted with 3-hydroxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This reaction forms the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl and amide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, its antioxidant activity can reduce oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline: A parent compound with similar structural features but lacking the carboxamide group.
3-hydroxyquinoline: Another related compound with hydroxyl substitution at a different position.
Quinoline-3-carboxamide: A compound with a carboxamide group but without the hydroxyl substitutions.
Uniqueness
4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and interactions with various molecular targets.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVSMXSXCRHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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